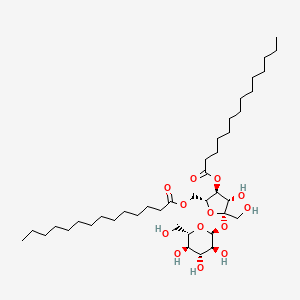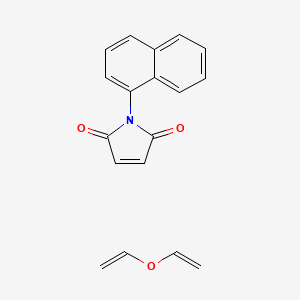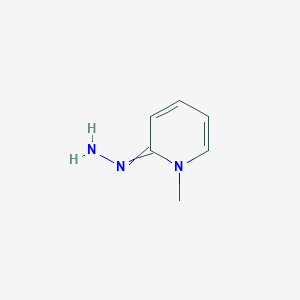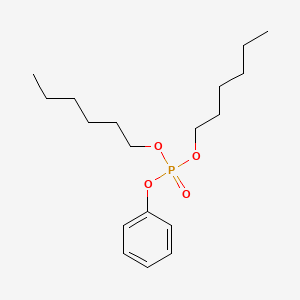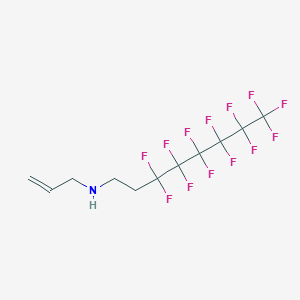
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine typically involves the introduction of fluorine atoms into an octan-1-amine backbone. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of specialized equipment to handle fluorine gas and other reactive intermediates is crucial for safety and yield optimization.
化学反应分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium hydroxide (NaOH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high-performance materials.
作用机制
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine stands out due to its specific fluorination pattern and the presence of a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
26577-69-5 |
|---|---|
分子式 |
C11H10F13N |
分子量 |
403.18 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-N-prop-2-enyloctan-1-amine |
InChI |
InChI=1S/C11H10F13N/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2,25H,1,3-5H2 |
InChI 键 |
QJKPQHXVJYXUFH-UHFFFAOYSA-N |
规范 SMILES |
C=CCNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


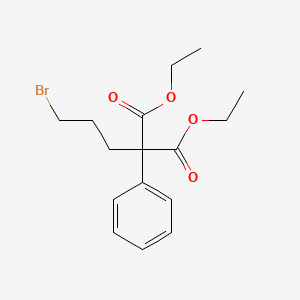
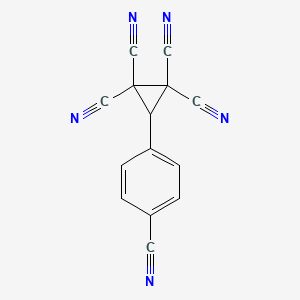

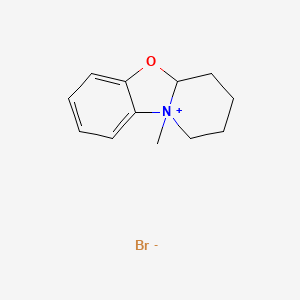
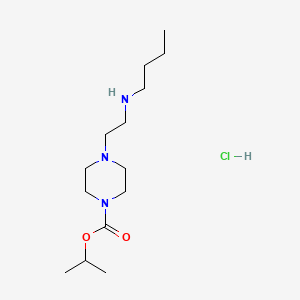
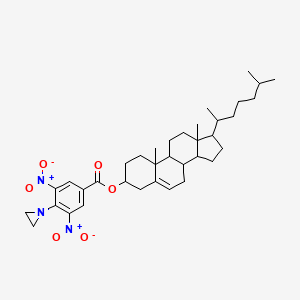
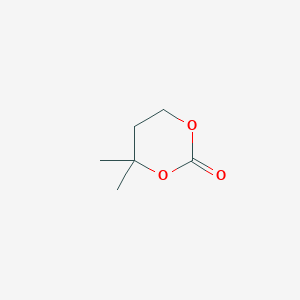
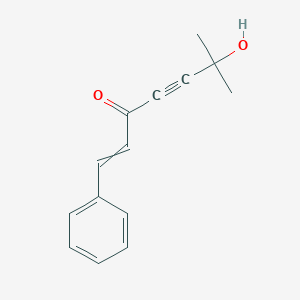
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
